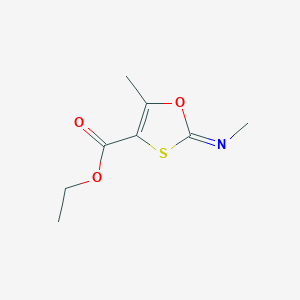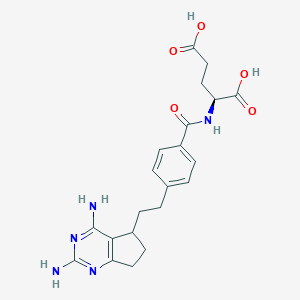
3,4,5-Trifluorobenzonitrile
Vue d'ensemble
Description
3,4,5-Trifluorobenzonitrile is an organic compound with the molecular formula C7H2F3N. It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is a colorless to pale yellow crystalline solid, known for its high thermal and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzonitrile can be synthesized through the reaction of benzonitrile with trifluoromethane (fluoroform). This reaction is typically carried out under an inert atmosphere and in the presence of an acidic catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in facilities equipped with advanced safety and environmental control measures to handle the potentially hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorinated benzene ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used for the reduction of the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled.
Major Products Formed:
Substitution: Products depend on the substituent introduced, such as methoxy or other functional groups.
Reduction: The major product is 3,4,5-trifluoroaniline.
Oxidation: Products vary based on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
3,4,5-Trifluorobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a building block in the synthesis of drugs, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound’s fluorinated benzene ring can interact with biological targets, enhancing the binding affinity and selectivity of drugs. The nitrile group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 2,4,5-Trifluorobenzonitrile
- 2,3,5-Trifluorobenzonitrile
- 2,4,6-Trifluorobenzonitrile
- 3,5-Difluorobenzonitrile
Comparison: 3,4,5-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to other trifluorobenzonitrile isomers, this compound may exhibit different chemical and physical properties, such as melting and boiling points, solubility, and stability .
Propriétés
IUPAC Name |
3,4,5-trifluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYJMGXZXJYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344003 | |
| Record name | 3,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134227-45-5 | |
| Record name | 3,4,5-Trifluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134227-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trifluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4,5-Trifluorobenzonitrile useful in synthesizing new chemical compounds?
A1: this compound is a versatile building block in organic synthesis due to the presence of fluorine atoms and the nitrile group. Specifically, the fluorine atoms are susceptible to directed nucleophilic substitution reactions. This allows for the introduction of various substituents onto the benzene ring, leading to a diverse range of new compounds []. For instance, diphenylphosphine groups can replace two fluorine atoms, creating chelating electron-deficient diphosphine ligands []. These ligands find applications in coordination chemistry and catalysis.
Q2: Can you provide an example of how this compound is utilized in material science?
A2: One notable application of this compound is in the synthesis of SFM (presumably referring to smectic liquid crystals) ethane-type liquid crystals []. In this context, it serves as a starting material, reacting with 4-chloromethyl-4'-alkyl-bicyclohexyl through a Grignard reaction followed by a Wolff-Kishner-Huang-Minlon reduction to yield the desired liquid crystal molecules []. This approach offers a new and efficient route for the preparation of these materials, which are crucial in display technologies.
Q3: Are there any studies focusing on the electrochemical properties of this compound?
A3: While specific details are limited in the provided abstracts, there is research exploring the electrochemical reduction of fluorinated benzonitriles, which would include this compound []. This research likely examines the compound's behavior under electrochemical conditions, providing insights into its reduction potential and potential applications in electrosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)





